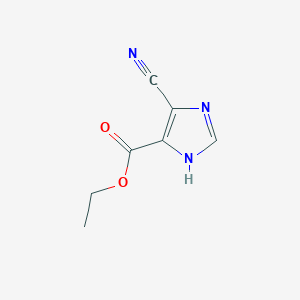
Tetrachloroauric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tetrachloroauric acid, also known as hydrogen tetrachloroaurate, is an inorganic compound with the chemical formula H[AuCl₄]. It is a key compound in gold chemistry and is widely used in various scientific and industrial applications. This compound is typically encountered as a trihydrate or tetrahydrate, forming orange-yellow needle-like hygroscopic crystals .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrachloroauric acid can be synthesized through the reaction of gold metal with chlorine gas in the presence of hydrochloric acid. The reaction is as follows: [ 2Au + 3Cl₂ + 2HCl → 2H[AuCl₄] ] This method involves bubbling chlorine gas through pure water containing a pellet of gold at a temperature of 50°C. The reaction is quantitative and produces a stable solution of this compound .
Industrial Production Methods: In industrial settings, this compound is often produced by dissolving gold in aqua regia (a mixture of nitric acid and hydrochloric acid). The resulting
Properties
Molecular Formula |
AuCl4H |
|---|---|
Molecular Weight |
339.8 g/mol |
IUPAC Name |
hydron;tetrachlorogold(1-) |
InChI |
InChI=1S/Au.4ClH/h;4*1H/q+3;;;;/p-3 |
InChI Key |
VDLSFRRYNGEBEJ-UHFFFAOYSA-K |
Canonical SMILES |
[H+].Cl[Au-](Cl)(Cl)Cl |
Related CAS |
16903-35-8 (Parent) 1303-50-0 (tetrahydrate) 13682-60-5 (cesium salt) 13682-61-6 (potassium salt) 13682-62-7 (rubidium salt) 14337-12-3 (base) 15189-51-2 (hydrochloride salt) 16961-25-4 (trihydrate) 31113-23-2 (ammonium salt) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Chloro-6-methyl-2-(methylthio)pyrido[3,4-d]pyrimidine](/img/structure/B8796166.png)

![[4-(3-o-Tolyl-ureido)-phenyl]-acetic acid](/img/structure/B8796169.png)







![5-(1H-Pyrazolo[3,4-b]pyridin-3-yl)-1H-pyrrole-2-carboxylic Acid](/img/structure/B8796227.png)



